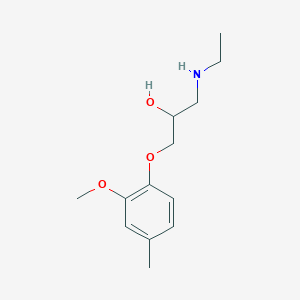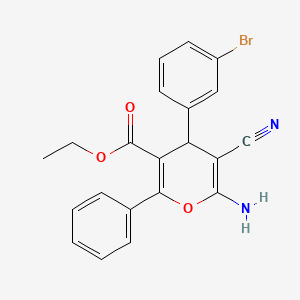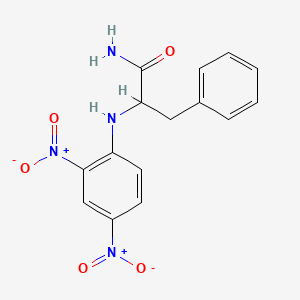![molecular formula C23H19FN2O4 B11543487 3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543487.png)
3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenyl group, a fluorobenzoate moiety, and a hydrazinylidene linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or inflammation.
Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway, leading to changes in cellular processes such as apoptosis, cell cycle regulation, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate: This compound is similar in structure but contains a chlorine atom instead of a methyl group on the phenoxy ring.
3-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate: This compound has a methoxy group instead of a methyl group on the phenoxy ring.
Uniqueness
The uniqueness of 3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical properties. The presence of the methyl group on the phenoxy ring may influence the compound’s reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C23H19FN2O4 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
[3-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H19FN2O4/c1-16-8-10-20(11-9-16)29-15-22(27)26-25-14-17-4-2-7-21(12-17)30-23(28)18-5-3-6-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI-Schlüssel |
WYTRWSKCZYTUPV-AFUMVMLFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11543422.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11543447.png)
![Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate](/img/structure/B11543455.png)
![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B11543469.png)
![Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate](/img/structure/B11543476.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11543477.png)

![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol](/img/structure/B11543483.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543492.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11543494.png)

![2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl)amino]propanoate](/img/structure/B11543502.png)
